molecular formula C9H10OS B13206433 2-[(3-Methylphenyl)sulfanyl]acetaldehyde

2-[(3-Methylphenyl)sulfanyl]acetaldehyde

Cat. No.: B13206433
M. Wt: 166.24 g/mol
InChI Key: JJVQJMCELSHCNR-UHFFFAOYSA-N
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Description

2-[(3-Methylphenyl)sulfanyl]acetaldehyde is an organic compound with the molecular formula C9H10OS It is characterized by the presence of a sulfanyl group attached to an acetaldehyde moiety, with a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylphenyl)sulfanyl]acetaldehyde typically involves the reaction of 3-methylthiophenol with chloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylphenyl)sulfanyl]acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

Scientific Research Applications

2-[(3-Methylphenyl)sulfanyl]acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Methylphenyl)sulfanyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sulfanyl group may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylphenyl)sulfanyl]acetaldehyde
  • 2-[(2-Methylphenyl)sulfanyl]acetaldehyde
  • 2-[(3-Methylphenyl)sulfanyl]acetic acid

Comparison

2-[(3-Methylphenyl)sulfanyl]acetaldehyde is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

2-(3-methylphenyl)sulfanylacetaldehyde

InChI

InChI=1S/C9H10OS/c1-8-3-2-4-9(7-8)11-6-5-10/h2-5,7H,6H2,1H3

InChI Key

JJVQJMCELSHCNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SCC=O

Origin of Product

United States

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